molecular formula C21H17NO5 B3403037 (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate CAS No. 1105202-88-7

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate

Cat. No. B3403037
CAS RN: 1105202-88-7
M. Wt: 363.4
InChI Key: GEKZKNANYPDNGA-UHFFFAOYSA-N
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Description

The compound “(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate” is a complex organic molecule that contains several functional groups including a benzofuran, an isoxazole, and an acetate ester . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions, selective alkylation, and cyclization processes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and isoxazole rings are likely to contribute to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The isoxazole ring can undergo reactions at the nitrogen atom, and the acetate group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could all influence its properties .

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives, including compounds like “(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate”, have been found to be suitable structures for the development of antimicrobial agents . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Antibacterial Activity

Benzofuran-isoxazole hybrid heterocyclic units have been synthesized and evaluated for their in vitro antibacterial activities . These compounds have shown promising results against bacteria like E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .

Antifungal Activity

In addition to their antibacterial properties, benzofuran-isoxazole compounds have also been evaluated for their antifungal activity . This makes them potential candidates for the development of new antifungal drugs.

Drug Discovery

The benzofuran scaffold has emerged as a pharmacophore of choice for designing drugs that are active toward different clinically approved targets . This makes “(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate” a potential candidate for drug discovery and development.

Chemical Synthesis

Compounds like “(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate” can be used in chemical synthesis . Their unique structure can be leveraged to create new compounds with potential applications in various fields of research.

Material Science

Benzofuran derivatives can also find applications in material science . Their unique properties can be harnessed to develop new materials with improved characteristics.

properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-14-5-4-7-17(9-14)24-13-21(23)25-12-16-11-20(27-22-16)19-10-15-6-2-3-8-18(15)26-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKZKNANYPDNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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